molecular formula C26H30N2O7 B2505343 (E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 862315-13-7

(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2505343
M. Wt: 482.533
InChI Key: WBGGXSFEZDUWQY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Pyrrole chalcone derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been synthesized through aldol condensation, highlighting the utility of pyrrole derivatives in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, and pyridines. These processes are essential for developing materials with potential applications in pharmaceuticals and polymers (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Computational Study

  • Quantum chemical calculations alongside experimental data have been used to study the molecular electrostatic potential, electronic descriptors, and natural bond orbital interactions of pyrrole derivatives. Such computational studies aid in predicting interaction sites and the nature of these interactions, providing insights into the molecule's reactivity and potential applications in designing new compounds (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Metal-Free Synthesis

  • An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, showcasing the environmental benefits of such processes. This research is particularly relevant for green chemistry, emphasizing the importance of sustainable methods in chemical synthesis (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).

Biological Evaluation

  • Pyrrole derivatives have been studied for their biological activities, including anti-inflammatory and antibacterial properties. This research underlines the potential of pyrrole-based compounds in medicinal chemistry and drug design, highlighting their relevance in developing new therapeutic agents (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-3-34-21-9-6-18(17-22(21)32-2)24-23(20(29)8-7-19-5-4-14-35-19)25(30)26(31)28(24)11-10-27-12-15-33-16-13-27/h4-9,14,17,24,30H,3,10-13,15-16H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGXSFEZDUWQY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

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